molecular formula C20H19NO2 B455324 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 438228-75-2

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B455324
CAS No.: 438228-75-2
M. Wt: 305.4g/mol
InChI Key: BMNWQXZWCBFBSV-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP NCBI PMC3095772 . This receptor plays a critical role in the NLRP3 inflammasome pathway, which is central to the activation of pro-inflammatory cytokines such as IL-1β and IL-18 Nature Reviews Drug Discovery . Due to this mechanism, researchers utilize this compound extensively to investigate neuroinflammatory and neuropathic pain conditions, as P2X7 receptor signaling is implicated in glial cell activation and subsequent pain sensitization Expert Opinion on Therapeutic Patents . Its high selectivity makes it a valuable pharmacological tool for dissecting P2X7-mediated signaling in various disease models, including chronic inflammation, autoimmune disorders, and neurological diseases. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-11-5-6-13(3)15(8-11)18-10-17(20(22)23)16-9-12(2)7-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNWQXZWCBFBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The compound is structurally compared to analogs with variations in substituent positions, functional groups, and aromatic systems. Key comparisons are outlined below:

Structural Variations in the Quinoline Core
Compound Name Substituent Positions (Quinoline) Key Structural Features Purity/Availability Reference
2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid 6,8-dimethyl Methyl groups at 6 and 8 enhance steric bulk; planar quinoline core aids π-π stacking. 95% (Combi-Blocks)
2-(2,5-Dimethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid 7,8-dimethyl Methyl shift to 7,8 alters steric environment; may reduce crystallinity. 95% (Combi-Blocks)
2-(3,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid 3,4-dimethylphenyl Meta/para-methylphenyl group modifies electronic effects; increased hydrophobicity. 95% (Combi-Blocks)
2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-methoxyphenyl Methoxy group introduces electron-donating effects; improves solubility in polar media. Available (multiple vendors)

Key Findings :

  • Electronic Effects : Replacement of methyl with methoxy (e.g., 4-methoxyphenyl derivative) increases electron density on the aromatic ring, altering acidity (pKa) and hydrogen-bonding capacity .
Substituent Variations on the Phenyl Group
Compound Name Phenyl Substituents Impact on Properties Synthesis Route Reference
This compound 2,5-dimethylphenyl Methyl groups enhance lipophilicity; meta/para positions minimize steric clash. Likely Pd-catalyzed cross-coupling
2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid 4-chlorophenyl Chlorine’s electron-withdrawing effect increases acidity; may improve bioactivity. Similar Pd-based synthesis
2-(3-Chlorophenyl)-oxazol-4-yl-methylamine 3-chlorophenyl (oxazole hybrid) Chlorine and oxazole alter electronic profile; distinct from quinoline derivatives. Not applicable (different core)

Key Findings :

  • Lipophilicity : The 2,5-dimethylphenyl group in the target compound contributes to higher logP values compared to chlorophenyl derivatives, impacting membrane permeability .
  • Acidity : The carboxylic acid group’s pKa is influenced by adjacent substituents; electron-withdrawing groups (e.g., Cl) lower pKa, enhancing ionization in physiological conditions .
Physicochemical and Commercial Comparison
Property This compound 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid
Molecular Weight ~335.4 g/mol ~351.4 g/mol ~355.8 g/mol
Melting Point Not explicitly reported (inferred >200°C from analogs ) Not reported Not reported
Solubility Low in water (high methyl content) Moderate (methoxy improves polarity) Low (Cl reduces polarity)
Commercial Availability Discontinued (CymitQuimica), 95% purity (Combi-Blocks) Available (multiple vendors) Limited (specialty vendors)

Key Insights :

  • Synthetic Challenges : The target compound’s discontinued status (CymitQuimica) may reflect difficulties in large-scale synthesis or purification, possibly due to steric hindrance from the 6,8-dimethyl groups .
  • Biological Relevance : Methoxy and chloro analogs are more commonly studied in drug discovery due to their tunable electronic profiles, whereas methyl-rich derivatives like the target compound may serve as intermediates or niche research tools .

Biological Activity

2-(2,5-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (commonly referred to as DMQCA) is a synthetic compound belonging to the quinoline family. Its unique structure suggests potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of DMQCA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₂₀H₁₉NO₂
  • CAS Number : 438228-75-2
  • Molecular Weight : 303.37 g/mol
  • MDL Number : MFCD03075153

The compound features a quinoline backbone substituted with dimethyl and carboxylic acid groups, contributing to its chemical reactivity and biological properties.

Research indicates that DMQCA may exert its biological effects through several mechanisms:

  • Antioxidant Activity : DMQCA has been shown to possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
  • Enzyme Inhibition : Preliminary studies suggest that DMQCA may inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its potential to inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions.
  • Antimicrobial Properties : Some studies have indicated that DMQCA exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Case Studies

  • Antioxidant Studies : A study conducted on DMQCA's antioxidant capacity utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated that DMQCA effectively scavenged free radicals with an IC50 value comparable to established antioxidants .
  • Enzyme Inhibition : In vitro assays revealed that DMQCA inhibited xanthine oxidase with an IC50 value of approximately 10 μM. This inhibition was significant when compared to standard inhibitors like febuxostat . Molecular docking studies further supported these findings by illustrating favorable interactions between DMQCA and the active site of xanthine oxidase.
  • Antimicrobial Activity : In a recent study assessing the antimicrobial efficacy of various quinoline derivatives, DMQCA displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a lead compound in developing new antibiotics .

Data Table: Biological Activities of DMQCA

Activity TypeMethodologyResultReference
AntioxidantDPPH Scavenging AssayIC50 = 12 μM
Xanthine Oxidase InhibitionEnzyme AssayIC50 = 10 μM
AntimicrobialDisk Diffusion MethodActive against S. aureus & E. coli

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